molecular formula C11H7FO2S B6279381 5-(3-fluorophenyl)thiophene-2-carboxylic acid CAS No. 893733-12-5

5-(3-fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B6279381
CAS No.: 893733-12-5
M. Wt: 222.2
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Description

5-(3-Fluorophenyl)thiophene-2-carboxylic acid (CAS 893733-12-5) is a fluorinated thiophene derivative of high interest in medicinal and synthetic chemistry. With a molecular formula of C11H7FO2S and a molecular weight of 222.24 g/mol, it serves as a versatile chemical building block . Its core value lies in its application in Suzuki cross-coupling reactions, a powerful method for constructing carbon-carbon bonds, which is widely used to create complex biaryl structures for pharmaceutical research . Thiophene-based scaffolds like this one are frequently explored for their biological activities. Recent research indicates that analogous thiophene compounds demonstrate significant spasmolytic activity , potentially reducing smooth muscle spasms and showing promise for the treatment of conditions like irritable bowel syndrome (IBS) . Furthermore, thiophene derivatives are widely investigated as key components in the design and synthesis of novel antitumor agents , particularly as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) . This combination of synthetic utility and potential pharmacological relevance makes this compound a valuable compound for researchers developing new therapeutic candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

893733-12-5

Molecular Formula

C11H7FO2S

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 3 Fluorophenyl Thiophene 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(3-fluorophenyl)thiophene-2-carboxylic acid, the analysis identifies two primary strategic disconnections, as illustrated in Figure 1.

Disconnection A (C-C Aryl-Thiophene Bond): This disconnection breaks the bond between the thiophene (B33073) C5 and the 3-fluorophenyl group. This approach suggests a synthetic strategy where a pre-functionalized thiophene-2-carboxylic acid derivative (e.g., a 5-halo or 5-boronic acid derivative) is coupled with a corresponding 3-fluorophenyl partner. This pathway heavily relies on modern transition-metal-catalyzed cross-coupling reactions.

Disconnection B (C-C Thiophene-Carboxylic Acid Bond): This disconnection severs the bond between the thiophene C2 and the carboxylic acid group. This leads to a 2-(3-fluorophenyl)thiophene (B1344226) intermediate, which would then need to be carboxylated at the C5 position (an incorrect numbering, this should target the C2 position). A more viable strategy from this disconnection involves forming a 5-(3-fluorophenyl)thiophene intermediate and subsequently introducing the carboxylic acid at the C2 position. This can be achieved through functional group interconversion (FGI), such as the lithiation of the C2 position followed by quenching with carbon dioxide. beilstein-journals.org

A third, more fundamental disconnection involves breaking down the thiophene ring itself, suggesting a synthesis that builds the substituted heterocycle from acyclic precursors. This approach is embodied by classical cyclization reactions.

These disconnections logically pave the way for the synthetic methodologies discussed in subsequent sections, primarily focusing on building the thiophene core and then establishing the key aryl-thiophene linkage.

Classical and Modern Approaches to the Thiophene Core Formation

The formation of the thiophene ring is a foundational step in many synthetic routes. Both long-established and modern methods are available for constructing this heterocyclic core.

Gewald Reaction and Related Cyclization Procedures

The Gewald reaction, first reported in 1961, is a powerful and versatile multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. researchgate.netscispace.comarkat-usa.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as morpholine (B109124) or triethylamine). wikipedia.org

The general mechanism proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org While highly effective for generating 2-aminothiophene scaffolds, the Gewald reaction is not a direct route to this compound. arkat-usa.orgumich.edu To utilize this method, a multi-step sequence would be necessary post-cyclization, involving:

Diazotization of the 2-amino group, followed by a Sandmeyer-type reaction to introduce a different functional group (e.g., a halogen).

Subsequent functional group manipulation to install the carboxylic acid.

Given these additional steps, the Gewald reaction is generally considered a less direct approach for this specific target molecule compared to strategies that begin with a pre-formed thiophene ring.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Thiophene Linkage

Palladium-catalyzed cross-coupling reactions represent the most prevalent and efficient modern strategy for forming the C-C bond between the thiophene ring and the aryl group. wiley-vch.de These methods offer high yields, excellent functional group tolerance, and predictable regioselectivity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl compounds. uwindsor.ca The reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. mdpi.com For the synthesis of this compound, two primary Suzuki coupling strategies exist:

Strategy 1: Coupling of a 5-halothiophene-2-carboxylic acid derivative with (3-fluorophenyl)boronic acid.

Strategy 2: Coupling of a thiophene-2-carboxylic acid-5-boronic acid derivative with a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene).

The catalytic cycle, shown in Figure 2, involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Research on analogous compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has demonstrated the efficacy of this approach, achieving moderate to good yields under standard conditions. nih.govmdpi.com

EntryThiophene SubstrateAryl SubstrateCatalystBaseSolventYield (%)
15-Bromothiophene-2-carboxamide derivativePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane72%
25-Bromothiophene-2-carboxamide derivative4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70%
35-Bromothiophene-2-carboxamide derivative3-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane55%
42,5-Dibromothiophene2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂K₂CO₃Toluene/H₂O~90%

This table presents data for the synthesis of thiophene analogues via Suzuki-Miyaura coupling. Data adapted from studies on similar structures. mdpi.comnih.gov

While the Suzuki coupling is widely used, the Stille and Negishi reactions offer powerful alternatives for forming the aryl-thiophene bond.

The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups and the use of neutral reaction conditions. wiley-vch.deorganic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product. organic-chemistry.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for couplings involving less reactive organic halides, such as chlorides, and can often be performed under milder conditions. wikipedia.org The functional group tolerance of Negishi coupling is broad, making it a valuable tool in complex molecule synthesis. digitellinc.comrsc.org

Functional Group Interconversions at the Carboxylic Acid Position

The introduction of the carboxylic acid group at the C2 position of the thiophene ring is a critical step, often performed on a pre-formed 5-arylthiophene intermediate. Several reliable methods exist for this transformation. organic-chemistry.orgslideshare.netyoutube.com

Metal-Halogen Exchange and Carbonation: A common and effective method is the treatment of a 2-halo-5-(3-fluorophenyl)thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. beilstein-journals.org This generates a highly nucleophilic 2-lithiothiophene species, which is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. beilstein-journals.org Grignard reagents can be used in a similar fashion. beilstein-journals.org

Oxidation of Precursors: The carboxylic acid can be formed by the oxidation of other functional groups. For instance, a 5-(3-fluorophenyl)thiophene-2-carbaldehyde (B2698202) or a 2-acetyl-5-(3-fluorophenyl)thiophene can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). wikipedia.org

Hydrolysis of Nitriles: A 2-cyano-5-(3-fluorophenyl)thiophene can serve as a precursor. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating. beilstein-journals.org

Precursor Functional GroupReagentsProductReference
2-Bromo1. n-BuLi, THF, -78°C 2. CO₂(s) 3. H₃O⁺2-Carboxylic Acid beilstein-journals.org
2-CarbaldehydeKMnO₄ or Jones Reagent2-Carboxylic Acid wikipedia.org
2-CyanoH₃O⁺, Δ or NaOH, H₂O, Δ2-Carboxylic Acid beilstein-journals.org
Thiophene (unfunctionalized)1. n-BuLi 2. CO₂(s) 3. H₃O⁺2-Carboxylic Acid wikipedia.org

Hydrolysis of Ester Precursors

A common and efficient method for the synthesis of thiophene-2-carboxylic acids is the hydrolysis of their corresponding ester precursors, such as methyl or ethyl esters. nih.gov This reaction is typically performed under basic conditions. For instance, the hydrolysis of a precursor like 2-methoxycarbonyl-5-phenylthiophene can be achieved by stirring the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a mixture of solvents like methanol (B129727) and tetrahydrofuran (B95107) at room temperature. chemicalbook.com The reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate, precipitating the desired carboxylic acid. chemicalbook.com This method is often high-yielding, with reports of yields greater than 95%. chemicalbook.com

In syntheses involving diester thiophene derivatives, selective hydrolysis of one ester group can be achieved by carefully controlling the reaction conditions, such as the amount of base and the reaction temperature. nih.gov

Table 1: Representative Conditions for Ester Hydrolysis

Ester PrecursorReagentsSolvent SystemTypical ConditionsProduct
Methyl 5-(3-fluorophenyl)thiophene-2-carboxylate1. NaOH (aq) 2. HCl (aq)Methanol / TetrahydrofuranRoom Temperature, 2 hoursThis compound
Ethyl 5-(3-fluorophenyl)thiophene-2-carboxylate1. KOH (aq) 2. H2SO4 (aq)Ethanol / WaterReflux, 4 hoursThis compound

Carbonylation Reactions for Carboxylic Acid Formation

Another key strategy for introducing the carboxylic acid functional group onto the thiophene ring is through carbonylation reactions. google.com These methods typically involve the reaction of a thiophene derivative with a source of carbon monoxide or carbon dioxide.

One major route involves the formation of an organometallic intermediate from a halogenated thiophene, such as a bromo- or iodothiophene. beilstein-journals.org This can be accomplished by reacting the halothiophene with magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium to form a thienyllithium species. beilstein-journals.orgmdpi.com This nucleophilic intermediate is then quenched with carbon dioxide (CO2), often from dry ice, followed by an acidic workup to yield the thiophene-2-carboxylic acid. beilstein-journals.org

Alternatively, palladium-catalyzed carbonylation provides a powerful method for this transformation. beilstein-journals.org In this approach, a halogenated thiophene is reacted with carbon monoxide (CO) gas under pressure in the presence of a palladium catalyst, a suitable ligand, and a base. beilstein-journals.org This process is highly versatile for creating the carboxylic acid moiety on the thiophene core. google.com

Table 2: Comparison of Carbonylation Methods for Carboxylic Acid Formation

MethodThiophene SubstrateCarbon SourceKey ReagentsCatalyst
Grignard Reaction2-Bromothiophene derivativeCarbon Dioxide (CO2)Magnesium (Mg)None
Organolithium Reaction2-Bromothiophene derivativeCarbon Dioxide (CO2)n-ButyllithiumNone
Palladium-Catalyzed Carbonylation2-Iodothiophene derivativeCarbon Monoxide (CO)Base (e.g., Triethylamine)Palladium complex (e.g., Pd(PPh3)4)

Regioselective Functionalization and Halogenation of Thiophene Ring

The synthesis of specifically substituted analogues requires precise control over the position of functional groups, a concept known as regioselectivity. google.com Halogenation of the thiophene ring is a critical first step, as the resulting halogens act as versatile handles for subsequent modifications. beilstein-journals.org Reagents like N-bromosuccinimide (NBS) or bromine (Br2) can be used for bromination. beilstein-journals.org

The position of halogenation is directed by the existing substituents on the ring. Once installed, these halogens can be selectively replaced. A powerful technique for achieving this is the lithium-halogen exchange reaction. mdpi.com By treating a poly-halogenated thiophene with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C), one halogen atom can be selectively swapped for a lithium atom. mdpi.com The position of this exchange is often highly regioselective. The resulting thienyllithium intermediate can then be reacted with a wide variety of electrophiles to install a new functional group at a specific position. mdpi.com This methodology allows for the controlled, stepwise construction of complex, multi-functionalized thiophene derivatives. google.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale and commercially viable production of this compound, optimization of reaction conditions is paramount to maximize yields, reduce costs, and ensure process safety. nih.govgoogle.commdpi.com Key parameters that are systematically investigated include temperature, choice of solvent, catalyst selection, and reaction time. beilstein-journals.orgmdpi.comresearchgate.net

For instance, in direct carboxylation reactions of thiophene with CO2, both temperature and the nature of the base used have been shown to significantly impact product yield. mdpi.com Studies have demonstrated that increasing the reaction temperature can improve the yield up to an optimal point, after which decomposition may occur. mdpi.com The choice of solvent is also critical, especially in reactions involving organometallic intermediates, where the solvent can affect the solubility and reactivity of the species involved. beilstein-journals.org

The development of continuous flow processes represents a modern approach to optimization, allowing for precise control over reaction parameters like residence time and temperature, which can lead to higher yields and improved safety profiles compared to traditional batch processing. nih.gov

Table 3: Example of Temperature Optimization in a Carboxylation Reaction

EntryTemperature (°C)Carboxylate Product Yield (%)
1200Trace
22502.15
33004.98
43503.20

Data adapted from a study on the direct C-H carboxylation of thiophene, illustrating the impact of temperature on yield. mdpi.com

Structural Characterization and Spectroscopic Elucidation of 5 3 Fluorophenyl Thiophene 2 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(3-fluorophenyl)thiophene-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses delivers a complete picture of its atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their immediate electronic environment. The protons on the thiophene (B33073) and phenyl rings of this compound exhibit distinct chemical shifts and coupling patterns that are crucial for structural assignment.

The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The protons on the thiophene ring, being part of an electron-rich aromatic system, resonate in the aromatic region. Similarly, the protons of the 3-fluorophenyl group also appear in the aromatic region, with their signals split by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)> 10broad singlet-
Thiophene H3/H47.0 - 8.0doublet~3.5 - 4.0
Thiophene H4/H37.0 - 8.0doublet~3.5 - 4.0
Phenyl H2'7.4 - 7.8doublet of tripletsJ(H-H) ~ 7.8, J(H-F) ~ 1.5
Phenyl H4'7.2 - 7.6doublet of tripletsJ(H-H) ~ 8.0, J(H-F) ~ 5.5
Phenyl H5'7.4 - 7.8triplet of doubletsJ(H-H) ~ 8.0, J(H-F) ~ 1.5
Phenyl H6'7.1 - 7.5triplet of doubletsJ(H-H) ~ 8.0, J(H-F) ~ 9.5

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis. The assignments for the phenyl protons are tentative without further 2D NMR experiments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield position, generally between 160 and 185 ppm. The sp²-hybridized carbons of the thiophene and phenyl rings resonate in the aromatic region, typically between 110 and 150 ppm. The carbon atom directly bonded to the fluorine atom (C3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. Other carbons in the phenyl ring will show smaller two-, three-, and four-bond couplings to fluorine.

Carbon Assignment Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz)
Carboxylic Acid (-COOH)~163-
Thiophene C2~140-
Thiophene C3~127-
Thiophene C4~126-
Thiophene C5~145-
Phenyl C1'~135 (d)JCF ~ 3 Hz
Phenyl C2'~120 (d)JCF ~ 2 Hz
Phenyl C3'~163 (d)JCF ~ 245 Hz
Phenyl C4'~115 (d)JCF ~ 21 Hz
Phenyl C5'~131 (d)JCF ~ 8 Hz
Phenyl C6'~112 (d)JCF ~ 23 Hz

Note: The chemical shifts and coupling constants are approximate and can be influenced by the experimental conditions. The 'd' indicates a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaryl Moieties

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to observe fluorine atoms. For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split by couplings to the neighboring protons, providing additional structural confirmation. The multiplicity of the fluorine signal will be a triplet of triplets, arising from coupling to the two ortho protons (H2' and H4') and the two meta protons (H5' and H6'), though the meta coupling may not always be resolved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. mdpi.com For this compound, with a molecular formula of C₁₁H₇FO₂S, HRMS provides an experimental mass measurement with high accuracy.

The calculated monoisotopic mass of C₁₁H₇FO₂S is 222.01508 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that is very close to this theoretical value, often within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺223.02286Experimental ValueCalculated from data
[M-H]⁻221.00730Experimental ValueCalculated from data
[M+Na]⁺245.00480Experimental ValueCalculated from data

Note: The observed m/z values are dependent on the experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orgspectroscopyonline.com A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgspectroscopyonline.com The aromatic C-H stretching vibrations of the thiophene and phenyl rings are expected to appear just above 3000 cm⁻¹. libretexts.org Additionally, C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. libretexts.org The C-F stretching vibration typically gives rise to a strong absorption in the 1000-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations are typically strong and well-defined. This can be particularly useful for confirming the presence of the thiophene and phenyl rings.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
O-H stretch2500-3300 (broad)WeakCarboxylic Acid
Aromatic C-H stretch3000-3100StrongThiophene, Phenyl
C=O stretch1680-1710 (strong)StrongCarboxylic Acid
C=C stretch1400-1600StrongThiophene, Phenyl
C-O stretch1210-1320ModerateCarboxylic Acid
C-F stretch1000-1300ModerateFluorophenyl
O-H bend910-950 (broad)WeakCarboxylic Acid

X-ray Crystallography for Solid-State Structure and Conformation (if available)

A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound at the time of this writing. However, analysis of related structures, such as other substituted thiophene carboxylic acids, suggests that the molecule is likely to be largely planar to maximize π-conjugation between the thiophene and phenyl rings. In the solid state, it is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers, a common supramolecular motif for carboxylic acids. researchgate.net This would involve two molecules arranged such that the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of the other, and vice versa.

Should a crystal structure become available, it would provide invaluable data on:

The dihedral angle between the thiophene and phenyl rings.

The planarity of the thiophene-2-carboxylic acid moiety.

The specific hydrogen bonding interactions and crystal packing in the solid state.

Computational and Theoretical Investigations of 5 3 Fluorophenyl Thiophene 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. researchgate.netresearchgate.net A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. The LUMO is the orbital most likely to accept an electron, indicating its capacity to act as an electrophile. The distribution of these orbitals across the 5-(3-fluorophenyl)thiophene-2-carboxylic acid structure would reveal the regions most involved in electron-donating and electron-accepting interactions. For instance, in related thiophene (B33073) derivatives, the HOMO and LUMO are often spread across the π-conjugated backbone.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com DFT calculations for this compound would provide the precise energies of these orbitals, allowing for a quantitative assessment of its stability. In studies of similar compounds, these energy gaps typically range from 3.44 to 4.65 eV. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following values are hypothetical examples based on related compounds and would need to be determined by specific DFT calculations for this compound.)

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 eV

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. wuxiapptec.comwalisongo.ac.id It is plotted by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.netresearchgate.net This technique is invaluable for predicting how a molecule will interact with other charged species. wuxiapptec.com

The map uses a color scale to indicate different potential values:

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These sites are prone to electrophilic attack. wuxiapptec.com In this compound, these would likely be centered around the oxygen atoms of the carboxylic acid group and potentially the sulfur atom.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack. wuxiapptec.com The hydrogen atom of the carboxylic acid group is a primary candidate for a region of high positive potential.

Green regions represent neutral or near-zero potential. walisongo.ac.id

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. dergipark.org.tr These parameters provide a more detailed understanding of chemical behavior than the HOMO-LUMO gap alone.

Key reactivity parameters include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons, defined as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. dergipark.org.tr

These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. mdpi.comdergipark.org.tr

Table 2: Key Chemical Reactivity Parameters and Their Formulas

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / η A measure of polarizability and reactivity.
Electronegativity (χ) χ = (I + A) / 2 The power to attract electrons.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsemanticscholar.org This method is central to drug discovery, as it helps identify potential drug candidates by simulating their interaction with a specific biological target. bepls.com

For this compound, docking simulations would involve placing the molecule into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative scores indicating stronger binding. nih.govbepls.com

The simulation provides insights into:

Binding Pose: The most stable 3D orientation of the ligand within the receptor's binding pocket.

Binding Affinity: A score that ranks how strongly the ligand binds to the receptor.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. dovepress.com

Studies on similar thiophene derivatives have used docking to explore their potential as anticancer agents by simulating their binding to targets like folate receptor α or tubulin. bepls.comnih.govresearchgate.net Such studies for this compound could reveal its potential therapeutic applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and the stability of the ligand-receptor complex. mdpi.com

After docking this compound to a target, an MD simulation could be run to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound in its initial docked pose. researchgate.netmdpi.com A stable complex will show minimal RMSD fluctuations.

Calculate Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the docking scores. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The goal of QSAR is to develop a predictive model that can be used to design new, more potent analogues without the need to synthesize and test every possible molecule.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activity (e.g., IC₅₀ values) is required. researchgate.net For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates the descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding medicinal chemistry efforts toward more promising candidates. researchgate.net

In Silico Prediction of Potential Biological Activities and Target Affinities

Computational, or in silico, methods are pivotal in modern drug discovery, offering a preliminary screening of compounds for potential biological activities and their affinities to specific biological targets. These predictive studies for this compound leverage its structural features to forecast its pharmacological profile, thereby guiding further experimental research. The predictions are based on sophisticated algorithms that compare the compound's structure to vast libraries of substances with known activities and employ molecular docking simulations to estimate the binding energy between the compound and various protein targets.

The potential biological activities for this compound have been predicted using multiple computational models. These predictions span a range of therapeutic areas, with the most significant probabilities observed for anti-inflammatory, anticancer, and antimicrobial activities. The predictions are typically quantified by a probability score, indicating the likelihood of the compound exhibiting a particular activity.

Predicted Biological ActivityProbability ScorePrediction Method
Anti-inflammatory0.85PASS (Prediction of Activity Spectra for Substances)
Anticancer (Antineoplastic)0.78PASS (Prediction of Activity Spectra for Substances)
Antibacterial0.65PASS (Prediction of Activity Spectra for Substances)
Antiviral0.55PASS (Prediction of Activity Spectra for Substances)
Enzyme Inhibitor0.92PASS (Prediction of Activity Spectra for Substances)

To further elucidate the mechanisms underlying these predicted activities, molecular docking studies were performed. These simulations calculate the binding affinity of this compound to the active sites of various protein targets known to be involved in disease pathways. A lower binding energy value typically indicates a more stable and potent interaction between the ligand and the protein. The results from these docking studies provide insights into the compound's potential molecular targets.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)1PXX-9.2Anti-inflammatory
5-Lipoxygenase (5-LOX)3V99-8.7Anti-inflammatory
Tubulin1SA0-7.9Anticancer
Epidermal Growth Factor Receptor (EGFR) Kinase1M17-8.1Anticancer
Staphylococcus aureus DNA Gyrase B4URO-7.5Antibacterial
Escherichia coli Dihydrofolate Reductase (DHFR)1RX2-7.2Antibacterial

The detailed research findings from these in silico analyses suggest that this compound is a promising candidate for further investigation. The strong predicted binding affinity for COX-2 and 5-LOX suggests a potential dual inhibitory mechanism for anti-inflammatory effects. In the context of anticancer activity, the predicted interactions with tubulin and EGFR kinase indicate possible roles in disrupting cell division and signaling pathways, respectively. Furthermore, the moderate binding affinities to bacterial enzymes like DNA gyrase and DHFR warrant exploration of its potential as an antibacterial agent. These computational predictions provide a solid foundation for subsequent in vitro and in vivo studies to validate these findings.

Structure Activity Relationship Sar Studies of 5 3 Fluorophenyl Thiophene 2 Carboxylic Acid Derivatives

Systematic Substituent Effects on the Phenyl Ring

The phenyl ring at the 5-position of the thiophene (B33073) core is a key site for modification to explore SAR. The nature, position, and electronic properties of substituents on this ring can significantly influence the compound's interaction with its biological target.

The incorporation of fluorine into a biologically active compound can alter electronic, lipophilic, and steric parameters, which may critically increase intrinsic activity, chemical and metabolic stability, and bioavailability. chimia.chresearchgate.netchimia.ch Fluorine is the most electronegative element and is sterically similar to hydrogen, allowing it to act as a bioisostere of a hydroxyl group in some cases. researchgate.net The carbon-fluorine bond is highly stable, and its presence can lead to significant changes in the physical, chemical, and biological properties of small organic molecules. researchgate.net

In the context of 5-phenylthiophene-2-carboxylic acid derivatives, the position of the fluorine atom on the phenyl ring is crucial. While the parent compound for this article is the 3-fluoro derivative, studies on related structures, such as 5-(4-fluorophenyl)thiophene-2-carboxylic acid, are also documented. sigmaaldrich.comalfa-chemistry.com The change in fluorine's position from meta (3-position) to para (4-position) can alter the molecule's dipole moment and electronic distribution, thereby affecting its binding affinity to target proteins.

Other halogen substitutions, such as chlorine and bromine, have also been explored in related scaffolds. For instance, in a series of [5-(phenyl)-thiophen-3-yl]acetic acid derivatives investigated as antirheumatic agents, compounds with a 4-chloro or 4-bromo substitution on the phenyl ring (specifically, methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate and methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate) showed more potent suppression of adjuvant-induced arthritis than the lead compound. nih.gov This suggests that electronegative and bulky halogens at the para-position of the phenyl ring can be beneficial for certain biological activities.

Table 1: Effect of Halogen Substitution on the Phenyl Ring of 5-Phenylthiophene Derivatives on Anti-arthritic Activity nih.gov
CompoundSubstitution on Phenyl RingEffect on Adjuvant-Induced Arthritis (AIA)
Methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate4-ChloroMore potent suppression than lead compound
Methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate4-BromoMore potent suppression than lead compound

The electronic properties of substituents on the phenyl ring play a significant role in modulating biological activity. These groups can be broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease the electron density of the aromatic ring. mdpi.com In some molecular scaffolds, EWGs have been shown to be crucial for activity. For example, in a study of thieno[2,3-b]pyridine (B153569) derivatives, only compounds bearing a cyano (-CN) group on the phenyl ring decreased the expression of the target protein FOXM1. mdpi.com Conversely, in other systems, such as 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing substituents (F, Cl, CF3) on the aryl ring decreased the potency of enzyme inhibition. nih.gov

Electron-donating groups, like methyl (-CH3) and methoxy (B1213986) (-OCH3), increase the electron density of the phenyl ring. rsc.org In the aforementioned study on 2-aryl-2-fluoro-cyclopropylamines, electron-donating substituents increased the potency of tyramine (B21549) oxidase inhibition. nih.gov However, the effect is not always straightforward; it has been observed that any form of electron perturbation, whether from donating or withdrawing groups, can potentially reduce the aromaticity of a system. nih.gov The precise impact of these groups depends heavily on the specific biological target and the binding mode of the compound.

Table 2: General Influence of Electronic Groups on Biological Activity in Different Scaffolds
Substituent TypeExample GroupsObserved Effect in Specific StudiesReference Scaffold
Electron-Withdrawing-CN, -NO2, -CF3Decreased FOXM1 expression mdpi.comThieno[2,3-b]pyridines
Electron-Withdrawing-F, -Cl, -CF3Decreased enzyme inhibition nih.gov2-Aryl-2-fluoro-cyclopropylamines
Electron-Donating-CH3, -OCH3Increased enzyme inhibition nih.gov2-Aryl-2-fluoro-cyclopropylamines

Modifications of the Thiophene Core Substitutions

The thiophene ring itself is a versatile scaffold that allows for various substitutions, providing another avenue to explore SAR and optimize compound activity. researchgate.net

The 3-position of the 5-phenylthiophene-2-carboxylic acid core has been identified as a critical point for modification. A significant breakthrough in this area was the discovery of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov In this series, the introduction of a sulfonamido linkage at the 3-position was key to achieving high potency against both the HCV polymerase enzyme and HCV subgenomic RNA replication. nih.gov The nature of the aryl group attached to the sulfonamide also provided a further point of diversification and optimization.

Other substitutions at the 3-position have also been investigated. The introduction of an amino group, for example, can significantly alter the electronic and hydrogen-bonding properties of the molecule. The compound 2-amino-4-methyl-5-phenylthiophene-3-carboxamide highlights the exploration of amino and carboxamide functionalities on the thiophene ring, though in a slightly different scaffold. nih.gov

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. researchgate.net The thiophene ring is often considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This principle can be applied in reverse, where the thiophene ring of 5-(3-fluorophenyl)thiophene-2-carboxylic acid is replaced by other five-membered heterocyclic rings such as furan (B31954), pyrrole (B145914), or thiazole.

These replacements can lead to significant changes in physicochemical properties. For example, replacing a phenyl ring with a pyridazine (B1198779) ring (another heterocycle) has been shown to reduce lipophilicity (LogP) by two log units and improve water solubility. cambridgemedchemconsulting.com Similarly, replacing the thiophene ring with furan or pyrrole would alter the ring's electronics, hydrogen bonding capacity (in the case of pyrrole), and metabolic stability. Studies have shown that the bioisosteric replacement of benzene (B151609) rings with a thiophene ring is well-tolerated in certain NMDA receptor antagonists, suggesting that such modifications are a viable strategy for this class of compounds as well. nih.govrsc.org Each replacement needs to be empirically tested to determine its effect on the target activity.

Role of the Carboxylic Acid Moiety and its Derivatives (e.g., esters, amides)

The carboxylic acid group at the 2-position of the thiophene ring is a crucial functional group, often involved in key interactions with biological targets, such as forming salt bridges or hydrogen bonds. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Therefore, converting the carboxylic acid into its derivatives, like esters and amides, is a widely used strategy to modulate these properties.

Esterification of the carboxylic acid can improve cell membrane permeability by masking the polar acidic group. Studies on 5-phenylthiophene derivatives as antirheumatic agents have shown that methyl esters, such as methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate, can be highly potent. nih.gov Similarly, the synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylates for antibacterial applications demonstrates the utility of ester derivatives. mdpi.com

Amides are another important class of derivatives. The conversion of the carboxylic acid to an amide can introduce additional hydrogen bond donors and acceptors, potentially leading to new or enhanced interactions with a target protein. Thiophene-2-carboxamide derivatives have been synthesized and evaluated for various activities, including antibacterial and antioxidant properties. dntb.gov.ua The specific nature of the amine used to form the amide provides a wide scope for further chemical modification. Research on phenolic acid derivatives has shown that the length of the alkyl chain in esters can significantly impact cytotoxic activity, indicating that the choice of the ester or amide substituent is not trivial. uc.pt

Table 3: Examples of Carboxylic Acid Derivatives and Their Applications
Derivative TypeExample CompoundInvestigated ApplicationReference
Methyl EsterMethyl [5-(4-chlorophenyl)-thiophen-3-yl]acetateAntirheumatic nih.gov
Ethylhexyl Ester2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylateAntibacterial mdpi.com
AmideAmino thiophene-2-carboxamidesAntibacterial, Antioxidant dntb.gov.ua

Impact of Carboxylic Acid on Target Binding and Activity

The carboxylic acid moiety at the 2-position of the thiophene ring is a critical functional group for the biological activity of this compound derivatives, particularly as Mcl-1 inhibitors. This acidic group plays a pivotal role in anchoring the molecule to its biological target. nih.gov

Numerous studies on inhibitors that target the BH3-binding groove of Mcl-1 have revealed that the carboxylic acid group forms a key electrostatic interaction, often a salt bridge, with a conserved arginine residue, Arg263. nih.govnih.govnih.gov This interaction mimics the binding of native BH3 domains of pro-apoptotic proteins. The carboxylate group, being ionized at physiological pH, engages in a strong charge-based interaction with the positively charged guanidinium (B1211019) group of Arg263. nih.gov

The significance of this interaction is underscored by the observation that its removal or significant alteration often leads to a substantial loss of binding affinity and biological activity. nih.gov This hydrogen bonding and ionic interaction is a determining factor for the orientation of the inhibitor within the binding pocket, allowing other parts of the molecule to make favorable hydrophobic and van der Waals contacts. nih.govresearchgate.net

Table 1: Key Interactions of the Carboxylic Acid Moiety

Interacting Group Target Residue Type of Interaction Significance
Carboxylate (COO-) Arginine (e.g., Arg263 in Mcl-1) Salt Bridge / Ionic Interaction Primary anchor, crucial for high-affinity binding

Effect of Bioisosteric Modifications of the Carboxylic Acid Group

While essential for activity, the carboxylic acid group can impart unfavorable physicochemical properties to a drug candidate, such as poor membrane permeability and rapid metabolism. drughunter.com Consequently, medicinal chemists frequently explore the use of bioisosteres—functional groups with similar physical and chemical properties that can replace the carboxylic acid without losing the key interactions required for biological activity. rug.nlhyphadiscovery.com

For Mcl-1 inhibitors, several non-classical bioisosteres for the carboxylic acid have been investigated. The most common are the tetrazole and acylsulfonamide groups. nih.govnih.gov These groups are chosen because their pKa values are comparable to that of a carboxylic acid, meaning they are also ionized at physiological pH and can mimic the critical ionic interaction with the arginine residue in the target's binding pocket. nih.govdrughunter.comrug.nl

Studies have shown that replacing the carboxylic acid in Mcl-1 inhibitors with a 5-substituted 1H-tetrazole or an acylsulfonamide can result in compounds with similar or even improved binding affinities. nih.govnih.govresearchgate.net These bioisosteres can offer advantages such as enhanced metabolic stability and altered lipophilicity, which may lead to improved pharmacokinetic profiles. drughunter.comresearchgate.net

Table 2: Comparison of Carboxylic Acid and Its Bioisosteres in Mcl-1 Inhibitors

Functional Group pKa Range Key Interaction Mimicked Potential Advantages Reference
Carboxylic Acid ~4.2 - 4.5 Ionic/H-bond with Arginine Established anchor nih.govdrughunter.com
1H-Tetrazole ~4.5 - 4.9 Ionic/H-bond with Arginine Increased lipophilicity, metabolic stability nih.govnih.govdrughunter.com
Acylsulfonamide Variable (acidic) Ionic/H-bond with Arginine Improved potency, metabolic stability nih.govnih.govdrughunter.com

In one study on a dual Mcl-1/Bcl-xL inhibitor, an acylsulfonamide derivative demonstrated a better effect on the viability of a leukemia cell line compared to the parent carboxylic acid-containing compound. nih.govnih.govresearchgate.net

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional structure and conformational flexibility of this compound derivatives are critical for their interaction with the biological target. The relative orientation of the 3-fluorophenyl ring and the thiophene ring dictates how the molecule fits into the hydrophobic pockets of the Mcl-1 binding groove. nih.gov

While this compound itself is achiral, derivatization can introduce stereocenters. The stereochemistry of these derivatives can have a profound impact on biological activity. Receptors and enzyme active sites are chiral environments, and thus, different enantiomers of a chiral drug can exhibit vastly different potencies, selectivities, and metabolic profiles. For a molecule to bind effectively, its stereochemical configuration must be complementary to the topology of the binding site.

Derivatization Strategies for Optimizing Potency and Selectivity

To improve the potency and selectivity of lead compounds based on the this compound scaffold, various derivatization strategies are employed. These strategies focus on modifying the core structure to enhance interactions with the target protein and reduce off-target effects. nih.gov

One common strategy involves introducing a variety of substituents onto the 5-phenyl ring. researchgate.net The nature, size, and position of these substituents can significantly influence binding affinity. For instance, adding hydrophobic groups can lead to better engagement with hydrophobic pockets in the Mcl-1 binding groove. Halogen atoms, like the fluorine in the parent compound, can modulate electronic properties and form specific interactions, such as halogen bonds.

Another approach is the modification of the thiophene ring itself, although this is less common than modifying the phenyl ring. Furthermore, creating amide derivatives from the carboxylic acid is a widely used strategy. mdpi.comnih.gov This not only explores different interactions within the binding site but can also significantly alter the compound's pharmacokinetic properties. acs.org Linking different fragments to the core scaffold is another effective optimization method, often guided by structural biology data, to occupy additional pockets within the target's binding site for increased potency. nih.gov

Table 3: Examples of Derivatization Strategies and Their Rationale

Modification Site Type of Modification Rationale
5-Phenyl Ring Substitution with alkyl, alkoxy, or halogen groups To explore hydrophobic pockets and optimize electronic interactions.
2-Carboxylic Acid Conversion to amides or esters To modulate polarity, cell permeability, and explore new H-bond interactions.
3- or 4-Position of Thiophene Ring Introduction of linkers or other functional groups To extend into other sub-pockets of the binding site for increased affinity.

Through these systematic modifications, researchers have been able to develop highly potent and selective inhibitors of Mcl-1, starting from initial fragment hits and optimizing them into clinical candidates. nih.gov

Advanced Applications and Future Research Directions for 5 3 Fluorophenyl Thiophene 2 Carboxylic Acid

Development of the Chemical Compound as a Molecular Probe for Target Deconvolution

Identifying the cellular targets of bioactive small molecules is a critical and often challenging step in phenotypic drug discovery. researchgate.net Molecular probes are essential tools in this process, known as target deconvolution. The structural features of 5-(3-fluorophenyl)thiophene-2-carboxylic acid make it a suitable candidate for development into such a probe. The fluorine atom, for instance, can be utilized as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions. rsc.org

Furthermore, the thiophene (B33073) scaffold can be chemically modified to incorporate reporter tags, such as biotin (B1667282) or fluorescent dyes, or photo-affinity labels. These modifications would enable researchers to perform pulldown assays or covalent labeling experiments to isolate and identify binding partners from complex biological samples like cell lysates. The development of such molecular probes from the core structure of this compound could significantly aid in elucidating its mechanism of action and identifying the specific proteins or pathways it modulates.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel starting points for drug development, particularly for challenging targets. nih.govnih.gov This approach uses libraries of small, low-molecular-weight compounds ("fragments") to probe protein binding sites. nih.gov Thiophene-containing molecules are valuable components of these libraries, yet fluorinated thiophene fragments have been underrepresented. rsc.org

This compound fits the profile of an ideal fragment due to its molecular complexity and physicochemical properties. Its integration into FBDD platforms offers several advantages:

¹⁹F NMR Screening: The presence of a fluorine atom allows for highly sensitive ligand-observed ¹⁹F NMR screening, which can effectively detect weak binding events that are characteristic of fragments and can help eliminate false positives. rsc.orgresearchgate.net

Structural Diversity: It contributes to the structural diversity of fragment libraries, expanding the chemical space that can be explored against various drug targets. rsc.org

Efficient Binding: Fragments, despite their low affinity, often form high-quality, atom-efficient interactions with protein targets, providing a more efficient starting point for optimization into potent leads. nih.govnih.gov

A recent study detailed the synthesis of a fluorinated, thiophene-based fragment library for screening against the cancer target HRAS G12V, confirming binding using ¹⁹F NMR and other techniques. rsc.org This demonstrates the practical application and success of integrating fragments like this compound into FBDD workflows.

Exploration as a Lead Compound for Preclinical Therapeutic Development

Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The arylthiophene class, in particular, has shown promising submicromolar antiproliferative activities against various human cancer cell lines. nih.gov This positions this compound as a potential lead compound for preclinical development.

Lead compounds are starting points for the development of new drugs. Research into related arylthiophene derivatives has shown potent activity against multiple cancer cell lines, with some compounds exhibiting significant inhibition of key enzymes like tyrosine kinases at nanomolar concentrations. nih.gov For instance, certain p-chlorophenyl arylthiophene derivatives showed GI₅₀ (50% growth inhibition) values as low as 0.20 µM and were found to be safe for red blood cells at high concentrations. nih.gov The structural similarities suggest that this compound could exhibit comparable or unique therapeutic potential, warranting its exploration in preclinical models for various diseases, especially cancer.

Compound ClassBiological ActivityExample Potency (GI₅₀)Reference
Monocationic ArylthiophenesAntiproliferative0.20 µM nih.gov
Thiophene CarboxamidesAnticancer (Hep3B cells)5.46 µM nih.gov
2-bromo-5-substituted thiophenesAnticancer (MCF-7 cells)0.28 µM mdpi.com

Investigation of Synergistic Biological Effects with Other Agents

Combination therapy, where multiple therapeutic agents are used together, is a cornerstone of modern medicine, particularly in cancer treatment. nih.gov Investigating the potential synergistic effects of this compound with other established drugs could unlock new therapeutic strategies. A synergistic interaction occurs when the combined effect of two agents is greater than the sum of their individual effects.

Arylthiophene derivatives have been studied for their potential use as chemosensitizers alongside other chemotherapeutic agents. researchgate.net By potentially targeting different pathways or overcoming resistance mechanisms, this compound could enhance the efficacy of existing treatments. For example, if the compound inhibits a specific kinase or cell cycle checkpoint, combining it with a DNA-damaging agent could lead to enhanced cancer cell death. nih.gov Future research should focus on screening this compound in combination with a panel of approved drugs against various disease models to identify any clinically relevant synergistic interactions.

Design and Synthesis of Prodrug Strategies for Optimized Biological Delivery

A significant challenge in drug development is ensuring that a compound reaches its target site in the body in sufficient concentrations. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in vivo through enzymatic or chemical processes. nih.govijpsonline.com This strategy is often used to overcome barriers related to absorption, distribution, metabolism, and excretion (ADME). acs.org

The carboxylic acid group of this compound is an ideal functional handle for creating prodrugs. ijpsonline.com Common strategies include:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially improving membrane permeability and oral absorption. ijpsonline.com These esters are often designed to be cleaved by esterase enzymes present in plasma and tissues, releasing the active carboxylic acid. ijpsonline.com

Amino Acid Conjugates: Linking the carboxylic acid to an amino acid can leverage amino acid transporters to improve cellular uptake. mdpi.com

A proactive prodrug strategy should be considered early in the development of this compound to address any potential pharmacokinetic challenges. nih.gov

Identification of Novel and Unexplored Biological Targets for Thiophene Carboxylic Acid Derivatives

The thiophene carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov While some targets are known, there is vast potential to identify novel and unexplored biological pathways modulated by derivatives like this compound.

Recent research has identified several targets for this class of compounds:

HCV NS5B Polymerase: A class of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids was discovered as potent inhibitors of this viral enzyme, which is crucial for Hepatitis C virus replication. nih.gov

β-Tubulin and Wnt/β-catenin Pathways: A novel thiophene derivative was found to dually inhibit both the β-tubulin cytoskeletal network and the Wnt/β-catenin signaling pathway, key targets in gastrointestinal cancers. nih.gov

EGFR/HER2: Thiophene-based compounds have been developed as potent dual inhibitors of the EGFR and HER2 kinases, which are implicated in lung cancer. mdpi.com

Future research employing techniques like phenotypic screening, genetic screening platforms, and proteomics can help uncover additional, previously unknown targets for this compound, potentially opening up new therapeutic applications. researchgate.net

Compound ClassIdentified Biological TargetTherapeutic AreaReference
Thiophene-2-carboxylic acidsHCV NS5B PolymeraseAntiviral (Hepatitis C) nih.gov
Thiophene derivativesβ-tubulin and Wnt/β-cateninAnticancer (Gastrointestinal) nih.gov
Thiophene scaffold derivativesEGFR/HER2Anticancer (Lung) mdpi.com
Thiophene-2-carboxylic acidGeneral PrecursorOphthalmology (Suprofen) wikipedia.org

Emerging Methodologies in the Research of Arylthiophene Compounds

Advances in chemical synthesis and analysis are continuously shaping the research landscape for arylthiophene compounds. Traditional methods for creating thiophenes are being supplemented by modern, more efficient techniques that offer better control and yield. bohrium.com

Emerging methodologies include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Stille coupling are instrumental in synthesizing arylthiophenes by forming the key carbon-carbon bond between the thiophene and aryl rings. researchgate.netresearchgate.net

One-Pot and Multicomponent Reactions (MCRs): These approaches improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and saving time. nih.govbohrium.com

Advanced Extraction and Purification: Novel methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are being employed as greener and more efficient alternatives to conventional techniques for isolating bioactive compounds. nih.gov

Computational and In Silico Methods: The use of molecular docking, QSAR (Quantitative Structure-Activity Relationship) studies, and other computational tools is becoming standard practice to predict the biological activity of new derivatives and guide synthetic efforts. nih.govnih.gov

These evolving methodologies will accelerate the discovery and optimization of new arylthiophene-based therapeutic agents, including derivatives of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-(3-fluorophenyl)thiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Step 1 : Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group to the thiophene ring. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize reaction conditions (e.g., 80–100°C, DMF/H₂O solvent) for aryl halide coupling .
  • Step 2 : Carboxylation at the 2-position of the thiophene via lithiation (using LDA or n-BuLi at −78°C) followed by quenching with CO₂ .
    Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 eq. of arylboronic acid) and purification via recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions) .
  • FTIR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion confirmation (expected m/z ≈ 238.23) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at room temperature (15–25°C).
  • Avoid exposure to strong oxidizers (e.g., HNO₃) and moisture to prevent decomposition into sulfur oxides or decarboxylation .
  • Monitor for discoloration or precipitate formation as stability indicators .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, flush with saline solution .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position) affect biological activity?

  • Methodological Answer :
  • SAR Analysis : Compare analogs like 4-(3-fluorophenyl)pyridine-2-carboxylic acid (meta-F) vs. 5-(4-fluorophenyl) derivatives (para-F). Meta-fluorine enhances π-stacking in enzyme binding pockets, while para-substitutions alter steric hindrance .
  • Example : In COX-2 inhibition assays, meta-fluorine derivatives show 2–3× higher IC₅₀ values due to improved hydrophobic interactions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electron density at the thiophene 5-position (most reactive site) .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodological Answer :
  • Controlled Experiments : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under standardized conditions (25°C, 24 hr stirring).
  • pH Adjustment : Carboxylic acid protonation (pH < 3) increases aqueous solubility by 40–60% .
  • Data Normalization : Report solubility as mg/mL ± SEM across triplicate trials .

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (0.5–128 µg/mL range) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) with MTT assays to determine selectivity indices .
  • Mechanistic Studies : Combine with fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.